molecular formula C14H12F3NO B8414595 4-(4-Trifluoromethyl-benzyloxy)-phenylamine

4-(4-Trifluoromethyl-benzyloxy)-phenylamine

Cat. No.: B8414595
M. Wt: 267.25 g/mol
InChI Key: DEXWLMMROPAVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Trifluoromethyl-benzyloxy)-phenylamine is a useful research compound. Its molecular formula is C14H12F3NO and its molecular weight is 267.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12F3NO

Molecular Weight

267.25 g/mol

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methoxy]aniline

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)11-3-1-10(2-4-11)9-19-13-7-5-12(18)6-8-13/h1-8H,9,18H2

InChI Key

DEXWLMMROPAVAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of p-aminophenol (0.200 g, 1.83 mmol), 4-trifluoromethylbenzyl alcohol (025 ml, 1.83 mmol) and triphenylphosphine (0.529 g, 2.02 mmol) in 5 ml anhydrous tetrahydrofuran was added diethyl azodicarboxylate (0.318 ml, 2.02 mmol). The reaction mixture was stirred overnight at room temperature under nitrogen. It was then diluted with 70 ml ethyl acetate and the resulting solution was washed sequentially with 50 ml saturated aqueous sodium bicarbonate solution, 50 ml water and 50 ml brine, dried (anhydrous sodium sulfate) and concentrated under reduced pressure. The solid residue was purified by flash column chromatography (silica gel, 15 g), eluting with 8:2 hexane/ethyl acetate to yield the title compound as an off-white solid (0.272 g, 55% yield). MS: 284.1 (M+1)
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0.2 g
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1.83 mmol
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0.529 g
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diethyl azodicarboxylate
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0.318 mL
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5 mL
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70 mL
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Yield
55%

Synthesis routes and methods III

Procedure details

Prepared in analogy to 4-(3-fluoro-benzyloxy)-phenylamine, by hydrogenation of 4-(4-trifluoromethyl-benzyloxy)-nitrobenzene. Yield: 98% of a slightly yellow solid. MS: m/e=268.3 (M++H).
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